molecular formula C9H10INO B14035924 1-(5-Amino-2-iodophenyl)propan-1-one

1-(5-Amino-2-iodophenyl)propan-1-one

Katalognummer: B14035924
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: XKTSMZYWWGVUPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Amino-2-iodophenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 5-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The iodination is typically carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting iodinated product is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Amino-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-iodophenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-iodophenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical processes. The propanone group can undergo nucleophilic addition reactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group instead of an iodine atom.

    1-(5-Amino-2-chlorophenyl)propan-1-one: This compound has a chlorine atom instead of an iodine atom.

    1-(5-Amino-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of an iodine atom

Uniqueness

1-(5-Amino-2-iodophenyl)propan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding

Eigenschaften

Molekularformel

C9H10INO

Molekulargewicht

275.09 g/mol

IUPAC-Name

1-(5-amino-2-iodophenyl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3

InChI-Schlüssel

XKTSMZYWWGVUPP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.